

# analytical characterization of 4-Chlorophenylguanidine carbonate

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	4-Chlorophenylguanidine carbonate
CAS No.:	61705-88-2
Cat. No.:	B1585702

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Application Note: Analytical Characterization of **4-Chlorophenylguanidine Carbonate**

## Executive Summary & Scope

4-Chlorophenylguanidine (PCG) is a critical intermediate in the synthesis of imidazoline-based agrochemicals and pharmaceutical agents (e.g., antimalarials like Proguanil or coccidiostats like Robenidine). While often handled as a hydrochloride or nitrate salt, the Carbonate salt presents unique stability and solubility profiles desirable for specific formulation or purification stages.

This Application Note provides a comprehensive, self-validating protocol for the structural elucidation, purity assessment, and stoichiometric confirmation of **4-Chlorophenylguanidine Carbonate**. Unlike standard salts, the carbonate anion requires specific detection methods to differentiate it from atmospheric

absorption and to confirm the salt stoichiometry (typically 2:1 or 1:1).

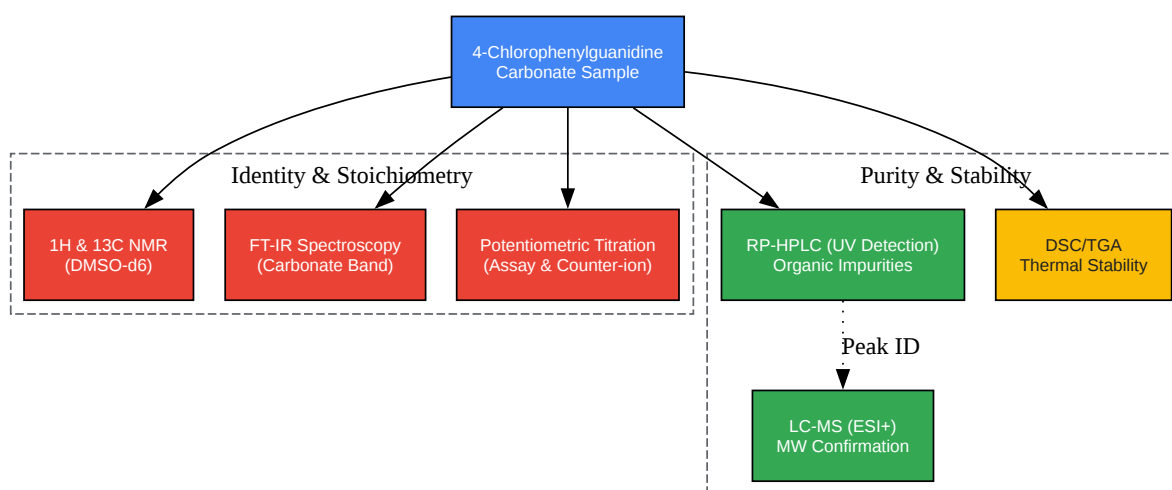
## Material Specifications & Safety

- Chemical Name: **4-Chlorophenylguanidine Carbonate**
- Molecular Formula (Theoretical):  
(assuming 2:1 salt)
- Molecular Weight: ~399.24 g/mol (2:1 salt)
- Appearance: White to off-white crystalline powder.
- Solubility: Soluble in DMSO, Methanol, and dilute acids; sparingly soluble in water.

Safety Precaution: Guanidines are irritants. The carbonate form releases upon acidification. Handle in a fume hood.

## Analytical Strategy Overview

To ensure scientific integrity, we employ an orthogonal approach: spectroscopic methods for identity, chromatographic methods for organic purity, and wet chemistry for counter-ion quantification.



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Figure 1: Orthogonal Analytical Workflow for Salt Characterization.

## Protocol 1: Spectroscopic Identification (FT-IR)

Objective: Confirm the presence of the guanidine core and the carbonate counter-ion.

Methodology:

- Technique: Attenuated Total Reflectance (ATR) FT-IR.

- Range: 4000 – 400

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- Resolution: 4

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Diagnostic Signals: | Functional Group | Frequency (

) | Assignment | | :--- | :--- | :--- | | N-H Stretch | 3300 – 3100 | Primary/Secondary amines of guanidine (Broad). | | C=N Stretch | 1650 – 1630 | Guanidine imine bond. | | Aromatic C=C | 1600, 1500 | Phenyl ring skeletal vibrations. | | Carbonate (

) | 1450 – 1350 | Strong, broad asymmetric stretch. Critical for salt ID. | | C-Cl Stretch | 1090 – 1080 | Aryl chloride. |

Expert Insight: The carbonate peak often overlaps with aromatic signals. To validate, treat a small aliquot with dilute HCl; effervescence confirms carbonate, and the disappearance of the 1400

band in the dried residue confirms the assignment.

## Protocol 2: Nuclear Magnetic Resonance (NMR)

Objective: Structural elucidation of the organic cation.

Methodology:

- Solvent: DMSO-

(Avoid

or MeOD initially to prevent exchange of guanidine protons).

- Frequency: 400 MHz or higher.

<sup>1</sup>H NMR Assignments (DMSO-

):

- Aromatic Region: Look for an AA'BB' system typical of para-substituted benzenes.
  - 7.35 ppm (d, 2H, J~8.5 Hz, protons ortho to Cl).
  - 7.15 ppm (d, 2H, J~8.5 Hz, protons ortho to Guanidine).
- Guanidine Protons:
  - ~7.0 – 9.0 ppm (Broad singlets).
  - Note: In the carbonate salt, these protons may appear chemically shifted compared to the HCl salt due to H-bonding with the carbonate anion.

<sup>13</sup>C NMR Assignments:

- Carbonate Carbon: Distinct signal at  
~160-165 ppm (often weak due to relaxation times).
- Guanidine Carbon:  
~155 ppm.
- Aromatic Carbons: Four distinct signals (C-Cl, C-N, and two CH signals).

## Protocol 3: Chromatographic Purity (RP-HPLC)

Objective: Quantify organic purity and detect synthesis by-products (e.g., 4-chloroaniline).

## Experimental Setup:

- Instrument: Agilent 1260 Infinity II or equivalent.
- Column: C18 (e.g., Waters XBridge, 150 mm x 4.6 mm, 3.5  $\mu$ m). Reasoning: High pH stability is preferred for guanidines, but standard C18 works with acidic buffers.
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (Aromatic max) and 210 nm (General).

## Gradient Program:

Time (min)	% A	% B	Description
0.0	95	5	Equilibration
15.0	10	90	Linear Gradient
20.0	10	90	Wash

| 20.1 | 95 | 5 | Re-equilibration |

Self-Validating Logic: Guanidines are polar bases. Using TFA ensures the guanidine is fully protonated (

~12), improving peak shape and preventing tailing on residual silanols. If peak splitting occurs, increase buffer strength (e.g., 20mM Ammonium Formate).

## Protocol 4: Counter-ion Quantification (Titration)

Objective: Determine the exact stoichiometry (Carbonate vs. Bicarbonate).

Method: Potentiometric Titration.

- Dissolve 100 mg of sample in 30 mL of water/methanol (1:1).

- Titrate with 0.1 N HCl.
- Inflection Points:
  - First inflection: Neutralization of Carbonate to Bicarbonate (if exists).
  - Second inflection: Neutralization of Bicarbonate to + water.
  - Third inflection (if distinguishable): Protonation of free guanidine base (if any).
  - Note: Since guanidine is a strong base, it remains protonated throughout the carbonate neutralization. The titration effectively measures the displacement of the weak acid (carbonic) by the strong acid (HCl).

Calculation:

(Factor of 2 assumes displacement of 2 protons per carbonate).

## References

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- PubChem Compound Summary. 1-(4-Chlorophenyl)guanidine. (Source for basic physicochemical properties of the cation).
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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
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